4-[(5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-yl)amino]benzenesulfonamide
Overview
Description
4-[(5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-yl)amino]benzenesulfonamide is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-yl)amino]benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide, which is then reacted with various nucleophiles. For instance, reactions with aliphatic amines and sodium hydroxide can lead to the formation of 4-alkylamino- or 4-hydroxy-substituted derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of the nitro group, forming amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Sodium azide (NaN3) and aromatic amine hydrochlorides are frequently used.
Major Products
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Amino derivatives.
Substitution: Azido or arylamino derivatives.
Scientific Research Applications
4-[(5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-yl)amino]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to other bioactive benzimidazole derivatives
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound’s benzimidazole core allows it to bind to various biological targets, potentially inhibiting enzymes or interfering with protein-protein interactions. This binding can disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide
- N-aryl-5-nitrospiro[benzimidazole-2,1’-cyclohexane]-4-amines
- 5-oxo-3,5-dihydrospiro[benzimidazole-2,1’-cyclohexane]-4-carbonitrile 1-oxide
Uniqueness
4-[(5-nitrospiro[benzimidazole-2,1’-cyclohexan]-4-yl)amino]benzenesulfonamide stands out due to its unique spiro structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-yl)amino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c19-28(26,27)13-6-4-12(5-7-13)20-17-15(23(24)25)9-8-14-16(17)22-18(21-14)10-2-1-3-11-18/h4-9,20H,1-3,10-11H2,(H2,19,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBINPDTAFNMAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C3C=CC(=C(C3=N2)NC4=CC=C(C=C4)S(=O)(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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